Cas no 1020718-77-7 (Dimethyl 1H-indole-2,5-dicarboxylate)

Dimethyl 1H-indole-2,5-dicarboxylate 化学的及び物理的性質
名前と識別子
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- dimethyl 1H-indole-2,5-dicarboxylate
- Dimethyl 1H-indole-2,5-dicarboxylate
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- インチ: 1S/C12H11NO4/c1-16-11(14)7-3-4-9-8(5-7)6-10(13-9)12(15)17-2/h3-6,13H,1-2H3
- InChIKey: IRFLCTTTYUAWHQ-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1=CC2C=C(C(=O)OC)C=CC=2N1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 318
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 68.4
Dimethyl 1H-indole-2,5-dicarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A199010595-25g |
Dimethyl 1H-indole-2,5-dicarboxylate |
1020718-77-7 | 95% | 25g |
$1688.40 | 2023-09-04 | |
Alichem | A199010595-5g |
Dimethyl 1H-indole-2,5-dicarboxylate |
1020718-77-7 | 95% | 5g |
$676.70 | 2023-09-04 | |
Alichem | A199010595-10g |
Dimethyl 1H-indole-2,5-dicarboxylate |
1020718-77-7 | 95% | 10g |
$1105.50 | 2023-09-04 |
Dimethyl 1H-indole-2,5-dicarboxylate 関連文献
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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3. Book reviews
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
Dimethyl 1H-indole-2,5-dicarboxylateに関する追加情報
Dimethyl 1H-indole-2,5-dicarboxylate (CAS No. 1020718-77-7): A Versatile Intermediate in Modern Chemical Biology and Medicinal Chemistry
Dimethyl 1H-indole-2,5-dicarboxylate, with the chemical identifier CAS No. 1020718-77-7, is a significant compound in the realm of chemical biology and medicinal chemistry. This heterocyclic dicarboxylate derivative has garnered considerable attention due to its structural versatility and its role as a crucial intermediate in the synthesis of various pharmacologically active molecules. The compound's unique framework, featuring an indole core with two carboxylate groups at the 2- and 5-positions, makes it a valuable building block for designing novel therapeutic agents.
The< strong>indole moiety is a prominent scaffold in natural products and pharmaceuticals, renowned for its biological activity and metabolic stability. Its incorporation into drug molecules often enhances binding affinity and selectivity towards biological targets. In particular, the presence of< strong>carboxylate functional groups at specific positions on the indole ring introduces additional opportunities for chemical modification, enabling the construction of complex molecular architectures. This feature has made< strong>Dimethyl 1H-indole-2,5-dicarboxylate a preferred choice for synthetic chemists seeking to develop innovative drug candidates.
In recent years, there has been a surge in research focused on harnessing the potential of< strong>indole derivatives in addressing various diseases. The< strong>CAS No. 1020718-77-7-labeled compound has been extensively explored in the synthesis of molecules with anti-inflammatory, anticancer, and antimicrobial properties. For instance, studies have demonstrated its utility in generating indole-based peptidomimetics that mimic natural bioactive peptides while exhibiting improved pharmacokinetic profiles. These peptidomimetics are particularly valuable in targeting protein-protein interactions, which are often implicated in disease pathogenesis.
The< strong>dicarboxylate functionality of< strong>Dimethyl 1H-indole-2,5-dicarboxylate also facilitates its incorporation into macrocyclic compounds, which are known to exhibit enhanced binding affinity and stability. Researchers have leveraged this property to design constrained analogs of bioactive peptides, which can serve as potent inhibitors or modulators of cellular signaling pathways. Such macrocyclic structures have shown promise in preclinical studies for treating neurological disorders, cardiovascular diseases, and infectious diseases.
Beyond its applications in drug discovery, Dimethyl 1H-indole-2,5-dicarboxylate has found utility in materials science and catalysis. The indole core can be functionalized to create organic semiconductors with applications in electronic devices, while the carboxylate groups provide sites for coordination with metal ions, enabling the development of novel catalysts for organic transformations. These interdisciplinary applications highlight the broad versatility of this compound.
The synthesis of< strong>Dimethyl 1H-indole-2,5-dicarboxylate typically involves multi-step organic reactions starting from commercially available precursors such as tryptophan or indole derivatives. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and enzymatic resolutions, have been employed to achieve high yields and enantiopurity. These synthetic strategies underscore the compound's importance as a synthetic intermediate in modern chemical biology.
In conclusion, Dimethyl 1H-indole-2,5-dicarboxylate (CAS No. 1020718-77-7) represents a cornerstone molecule in medicinal chemistry and chemical biology. Its unique structural features make it an indispensable tool for designing novel therapeutic agents with diverse biological activities. As research continues to uncover new applications for this compound, its significance is expected to grow further, driving innovation across multiple scientific disciplines.
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